molecular formula C13H17NO B1468528 1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol CAS No. 1344861-88-6

1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol

Cat. No.: B1468528
CAS No.: 1344861-88-6
M. Wt: 203.28 g/mol
InChI Key: RGKWQXFCTXCITQ-QPJJXVBHSA-N
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Description

1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a phenylprop-2-en-1-yl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the phenylprop-2-en-1-yl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolidine ring. The phenylprop-2-en-1-yl group can then be introduced through a series of reactions, such as alkylation or acylation, depending on the desired substitution pattern .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or amines .

Scientific Research Applications

1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and compounds with phenylprop-2-en-1-yl groups. Examples include pyrrolidin-2-one and pyrrolidin-2,5-dione derivatives .

Uniqueness

1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol is unique due to its specific substitution pattern and the combination of the pyrrolidine ring with the phenylprop-2-en-1-yl group.

Properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13-8-10-14(11-13)9-4-7-12-5-2-1-3-6-12/h1-7,13,15H,8-11H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKWQXFCTXCITQ-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1O)C/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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